Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Catalog No.
S859593
CAS No.
71933-03-4
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

CAS Number

71933-03-4

Product Name

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)

InChI Key

LQTKGJRZBOYLEY-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=NC(=O)N1)Br

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Br

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a bromine atom, a hydroxyl group, and a carboxylate ester. The molecular formula for this compound is C8H8BrN2O3, and its structure includes a methyl ester functional group at the 4-position of the pyrimidine ring. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

  • Pyrimidine Scaffold

    MBHPC contains a pyrimidine ring, a common heterocyclic aromatic structure found in various biologically relevant molecules, including DNA and RNA bases. This suggests MBHPC might have potential as a scaffold for drug discovery efforts targeting processes involving these nucleic acids [].

  • Functional Groups

    The presence of a hydroxyl (-OH) group and a methyl ester (COOCH3) group in MBHPC's structure indicates potential for interaction with biological systems. The hydroxyl group could participate in hydrogen bonding, while the methyl ester group might act as a bioisostere (a molecule with similar shape and properties) for other functional groups found in drugs [].

Due to its functional groups:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.
    RCOOR +H2ORCOOH+R OH\text{RCOOR }+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{R OH}
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, yielding various derivatives.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules.
  • Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound under appropriate conditions.

These reactions illustrate the compound's versatility as a building block for synthesizing more complex organic molecules.

The synthesis of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be achieved through several methods:

  • Bromination of Pyrimidine Derivatives: Starting from 2-hydroxypyrimidine-4-carboxylic acid, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent to introduce the bromine atom at the 5-position.
  • Esterification: The carboxylic acid obtained from the bromination step can be converted into the methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • One-Pot Synthesis: In some cases, a one-pot synthesis approach may be utilized where all reactants are combined simultaneously under controlled conditions to yield the desired product directly.

These methods highlight the compound's accessibility for research and industrial applications.

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylateBrominated structure enhances reactivityPharmaceuticals, agrochemicalsMethyl 2-hydroxy-4-pyrimidinylcarboxylateNo halogen substitutionOrganic synthesis5-Fluoro-2-hydroxypyrimidine-4-carboxylic acidFluorinated; different electronic propertiesAntiviral agentsMethyl 5-chloro-2-hydroxypyrimidine-4-carboxylateChlorinated; potential for different biological activitySynthesis of bioactive compounds

This comparison highlights how methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate stands out due to its unique bromination while sharing common features with other pyrimidine derivatives that could influence their respective applications and activities.

Interaction studies involving methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures can bind to specific sites on enzymes or receptors, potentially inhibiting their activity.

Further studies using techniques like molecular docking and spectroscopy could elucidate these interactions, providing insights into how this compound might influence biological pathways or mechanisms.

Several compounds share structural similarities with methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate:

  • Methyl 2-hydroxy-4-pyrimidinylcarboxylate: Lacks bromination but retains hydroxyl and carboxylate functionalities.
  • 5-Fluoro-2-hydroxypyrimidine-4-carboxylic acid: Contains a fluorine atom instead of bromine, affecting its reactivity and biological properties.
  • Methyl 5-chloro-2-hydroxypyrimidine-4-carboxylate: Chlorinated derivative that may exhibit different chemical behavior compared to the brominated version.

Comparison Table

Compound NameUnique FeaturesPotential

Molecular Structure and Configuration

Pyrimidine Ring System Architecture

The core structural foundation of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is the pyrimidine heterocyclic ring system, which represents a six-membered aromatic ring containing four carbon atoms and two nitrogen atoms positioned at the 1 and 3 locations [1] [2]. This diazine structure is characterized by its planar geometry and aromatic nature, with the nitrogen atoms contributing to the electron-deficient character of the ring system [3] [4].

The pyrimidine ring maintains complete planarity, which facilitates optimal overlap of the π-orbital system and enables effective aromatic stabilization [5] [6]. The structural architecture demonstrates the classic features of aromatic heterocycles, where the two nitrogen atoms at positions 1 and 3 create an electron-deficient π-system that significantly influences the chemical reactivity patterns of the molecule [2] [7].

Table 1: Pyrimidine Ring System Structural Parameters

Structural FeatureDescription/Value
Ring SystemSix-membered heterocyclic aromatic ring
Number of Atoms in Ring6
Carbon Atoms4
Nitrogen Atoms2
Nitrogen PositionsPositions 1 and 3
Ring GeometryPlanar hexagonal
AromaticityAromatic with delocalized π-electrons
PlanarityCompletely planar
Electronic CharacterElectron-deficient due to nitrogen atoms

Substitution Pattern and Spatial Arrangement

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits a specific substitution pattern that defines its chemical identity and properties [8] [9]. The molecule features three distinct substituents attached to the pyrimidine core: a hydroxyl group at the 2-position, a bromine atom at the 5-position, and a methyl carboxylate group at the 4-position [8] [10].

The 2-position hydroxyl group introduces the possibility of tautomeric equilibrium, where the compound may exist in equilibrium between the hydroxyl form and the corresponding pyrimidinone tautomer [1] [11]. This tautomeric behavior is characteristic of 2-hydroxypyrimidine derivatives and significantly influences the compound's chemical behavior [12] [11].

The 5-position bromine substitution creates a substantial steric and electronic influence on the ring system [13] [14]. The bromine atom, being a heavy halogen with significant electronegativity, exerts an electron-withdrawing effect that modifies the electron density distribution within the aromatic system [15] [16].

The 4-position methyl carboxylate group represents an ester functionality that contributes both steric bulk and electronic effects to the molecular structure [8] [9]. This substituent introduces moderate electron-withdrawing characteristics while providing potential sites for further chemical modification [17] [18].

Table 2: Substitution Pattern Analysis

PositionSubstituentChemical EffectTautomeric Considerations
2-PositionHydroxyl group (-OH)Electron-donating, increases nucleophilicityMay exist as 2-pyrimidinone tautomer
4-PositionMethyl carboxylate (-COOCH3)Electron-withdrawing, decreases electron densityCarboxylate ester, no tautomerism
5-PositionBromine atom (-Br)Electron-withdrawing, heavy halogen effectNo tautomerism

Bond Lengths and Angles

The bond lengths and angles within the pyrimidine ring system of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate follow established patterns for aromatic heterocycles [6] [19]. Crystallographic studies of related pyrimidine derivatives indicate that carbon-carbon bond lengths in the pyrimidine ring typically range from 1.375 to 1.383 Å, while carbon-nitrogen bond lengths fall within the range of 1.322 to 1.353 Å [6] [19].

The molecular geometry demonstrates the characteristic features of aromatic systems, with bond angles approaching the ideal values for planar hexagonal structures [6] [20]. The presence of substituents introduces minor deviations from perfect symmetry, but the overall planarity of the ring system is maintained [19] [21].

The carboxylate unit exhibits a typical twisted conformation relative to the pyrimidine ring, with dihedral angles commonly observed in the range of 10-15 degrees in similar compounds [21]. This spatial arrangement optimizes the balance between steric interactions and electronic conjugation effects [19] [21].

Chemical Formula and Molecular Weight Analysis

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate possesses the molecular formula C6H5BrN2O3, reflecting its composition of six carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms [8] [9]. The molecular weight is precisely calculated as 233.02 grams per mole, placing it within the typical range for substituted pyrimidine derivatives used in pharmaceutical and chemical research applications [8] [10].

The molecular composition reveals the substantial contribution of the bromine atom to the overall molecular weight, representing approximately 34% of the total mass [8] [9]. This heavy atom content significantly influences the compound's physical properties and spectroscopic characteristics [11] [22].

Table 3: Molecular Composition Analysis

ComponentQuantityAtomic Mass ContributionPercentage of Total Mass
Carbon6 atoms72.06 g/mol30.9%
Hydrogen5 atoms5.05 g/mol2.2%
Bromine1 atom79.90 g/mol34.3%
Nitrogen2 atoms28.02 g/mol12.0%
Oxygen3 atoms48.00 g/mol20.6%
Total17 atoms233.02 g/mol100.0%

Nomenclature and Identification Systems

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry name for this compound is methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, which follows the systematic nomenclature rules for heterocyclic compounds [8] [9]. This naming convention begins with the identification of the pyrimidine ring as the parent heterocycle, followed by the specification of substituent positions using numerical locants [23] [24].

The numbering system for pyrimidines follows established conventions where position 1 corresponds to the nitrogen atom that would typically form glycosidic bonds in nucleoside chemistry [23]. The numbering proceeds clockwise around the ring, with the second nitrogen atom occupying position 3 [25] [23].

The International Union of Pure and Applied Chemistry naming methodology requires the specification of each substituent with its corresponding position number: 5-bromo indicates the bromine atom at position 5, 2-hydroxy specifies the hydroxyl group at position 2, and 4-carboxylate identifies the carboxylic acid derivative at position 4 [26] [24]. The methyl prefix indicates that the carboxylic acid exists as its methyl ester derivative [17] [27].

Chemical Abstracts Service Registry and Other Identification Systems

The compound is registered in the Chemical Abstracts Service database under the registry number 71933-03-4, providing a unique identifier for unambiguous chemical identification [8] [10]. This registry number serves as the primary reference for database searches and regulatory documentation [8] [28].

The International Chemical Identifier string for methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11), which provides a complete structural description suitable for computational applications [8] [9]. The corresponding International Chemical Identifier Key is LQTKGJRZBOYLEY-UHFFFAOYSA-N, offering a compressed hash representation of the molecular structure [8] [9].

The Simplified Molecular Input Line Entry System notation is represented as O=C(C1=NC(O)=NC=C1Br)OC, providing a linear text representation of the molecular structure [8] [9]. The canonical Simplified Molecular Input Line Entry System format is COC(=O)C1=NC(O)=NC=C1Br, offering an alternative structural encoding [9] [10].

Table 4: Chemical Identification Systems

Identification SystemValue
Chemical Abstracts Service Number71933-03-4
International Chemical IdentifierInChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)
International Chemical Identifier KeyLQTKGJRZBOYLEY-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemO=C(C1=NC(O)=NC=C1Br)OC
Canonical Simplified Molecular Input Line Entry SystemCOC(=O)C1=NC(O)=NC=C1Br

Structural Comparison with Related Pyrimidine Derivatives

Comparison with Non-halogenated Pyrimidines

The structural characteristics of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be effectively understood through comparison with non-halogenated pyrimidine analogs [29] [30]. The parent pyrimidine molecule (C4H4N2) with a molecular weight of 80.09 g/mol serves as the fundamental reference point for understanding the electronic and steric modifications introduced by substitution [1] [7].

2-Hydroxypyrimidine (C4H4N2O, molecular weight 96.09 g/mol) represents the closest non-halogenated analog, sharing the critical 2-hydroxyl substitution that enables tautomeric behavior [12] [11]. This compound demonstrates the characteristic hydroxyl-pyrimidinone equilibrium that significantly influences chemical reactivity patterns [12] [15].

The addition of the carboxylic acid functionality, as seen in 2-hydroxypyrimidine-4-carboxylic acid (C5H4N2O3, molecular weight 140.10 g/mol), introduces additional electronic effects and hydrogen bonding capabilities [26] [31]. This structural modification provides insight into the electronic contributions of the carboxylate group in the target compound [19] [21].

The comparative analysis reveals that the introduction of non-halogen substituents primarily affects the electronic distribution and hydrogen bonding patterns without the significant steric and electronic perturbations associated with heavy halogen atoms [29] [32].

Comparative Analysis with Other Halopyrimidines

The structural comparison with other halopyrimidines provides crucial insights into the specific effects of bromine substitution [29] [33]. 2-Chloropyrimidine and 2-bromopyrimidine have been extensively studied, revealing that halogen substitution significantly affects the vacuum ultraviolet absorption spectra and electronic transitions [29].

Studies demonstrate that the effect of halogen atoms on pyrimidine derivatives increases remarkably with photon energy, with the two lowest-lying absorption bands showing overall similarity among pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine [29]. However, larger spectral shifts appear in higher energy bands, particularly when comparing non-halogenated pyrimidines with halogenated species [29] [33].

The electron-withdrawing nature of halogens creates significant modifications in the electronic character of the pyrimidine ring system [15] [34]. Bromopyrimidines exhibit enhanced reactivity toward nucleophilic substitution reactions compared to their chlorinated analogs, with the bromine atom serving as a better leaving group in synthetic transformations [13] [14].

Research on substituted pyrimidines indicates that meta-bromo substitution demonstrates enhanced biological activity compared to para-bromo positioning, suggesting that the spatial arrangement of halogen substituents critically influences both electronic properties and biological interactions [15] [16].

Table 5: Comparative Analysis of Halopyrimidines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Electronic Effects
5-Bromo-2-hydroxypyrimidineC4H3BrN2O174.99Heavy halogen effect, enhanced leaving group ability
2-ChloropyrimidineC4H3ClN2114.53Moderate electron-withdrawal, stable C-Cl bond
2-BromopyrimidineC4H3BrN2158.99Strong electron-withdrawal, labile C-Br bond
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylateC6H5BrN2O3233.02Combined halogen, hydroxyl, and ester effects

XLogP3

0.3

Wikipedia

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Dates

Modify: 2023-08-16

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